molecular formula C21H27N7O2 B2878765 4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897758-50-8

4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Numéro de catalogue: B2878765
Numéro CAS: 897758-50-8
Poids moléculaire: 409.494
Clé InChI: WFIQWUQTNIEMJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a morpholine group at position 4 and a 4-(2-methoxyphenyl)piperazine moiety at position 4. The pyrazolo[3,4-d]pyrimidine scaffold is well-documented for its pharmacological relevance, including antitumor, antiviral, and kinase-inhibitory activities . The morpholine ring enhances solubility and bioavailability, while the 2-methoxyphenylpiperazine substituent may influence receptor selectivity and binding affinity .

Propriétés

IUPAC Name

4-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O2/c1-25-19-16(15-22-25)20(27-11-13-30-14-12-27)24-21(23-19)28-9-7-26(8-10-28)17-5-3-4-6-18(17)29-2/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIQWUQTNIEMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Biochemical Pathways

The compound affects the pathways related to the KRAS G12C-GDP . The KRAS protein plays a crucial role in the RAS/MAPK pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in KRAS can lead to the continuous activation of this pathway, promoting uncontrolled cell growth and cancer development.

Analyse Biochimique

Activité Biologique

The compound 4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • A pyrazolo[3,4-d]pyrimidine core
  • A piperazine ring
  • A morpholine moiety

This structural diversity contributes to its potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Alpha1-adrenergic receptors : The compound exhibits affinity for these receptors, which are involved in several physiological processes such as vasoconstriction and blood pressure regulation.
  • Enzyme inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival pathways.

Biological Activity Overview

The compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer) with IC50 values indicating potent activity at micromolar concentrations .

Neuropharmacological Effects

The piperazine component suggests potential use in treating neurological disorders. Compounds with similar structures have been noted for their anxiolytic and antidepressant effects, likely due to their modulation of neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of compounds related to 4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related pyrazolo compounds against the MDA-MB-231 cell line, revealing promising results with IC50 values as low as 1.4 μM for certain derivatives .
  • Kinase Inhibition : Another investigation focused on the inhibitory effects on specific kinases implicated in tumor growth. The findings indicated that modifications at the morpholine position significantly enhanced binding affinity and selectivity towards target kinases .
  • ADME-Tox Properties : Computational predictions have suggested favorable absorption, distribution, metabolism, excretion (ADME), and toxicity profiles for this compound, indicating its potential as a drug candidate .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Reference
AnticancerMDA-MB-2311.4
AnticancerHepG25.72
Kinase InhibitionVarious KinasesVaries
NeuropharmacologicalCNS TargetsTBD

Comparaison Avec Des Composés Similaires

Core Structure Variations

The pyrazolo[3,4-d]pyrimidine core is shared among several analogs (Table 1). For example:

  • 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine () replaces morpholine with a 4-methylbenzyl group.
  • 4-(4-Benzhydryl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine () substitutes the 2-methoxyphenyl group with a benzhydryl moiety, which may enhance lipophilicity and alter receptor binding due to steric bulk .

Table 1. Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents at Position 4 Substituents at Position 6 Key Features
Target Compound Morpholine 4-(2-Methoxyphenyl)piperazine Enhanced solubility, kinase targeting
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazinyl] analog 4-Methylbenzyl 4-(2-Methylphenyl)piperazine Increased lipophilicity
4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl) analog 4-Methylbenzyl 4-Benzhydrylpiperazine Steric bulk, potential CNS activity
GDC-0941 (Pictilisib) Morpholine Sulfonyl-piperazine + indazolyl PI3K inhibitor, clinical phase II

Piperazine Substituent Modifications

The 4-(2-methoxyphenyl)piperazine group in the target compound is critical for receptor interaction. Key comparisons include:

  • N-(3-Chloro-4-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): An additional chloro-methylphenyl group at position 4 may improve metabolic stability but reduce solubility .

Pharmacokinetic and Pharmacodynamic Profiles

  • Morpholine-Containing Derivatives: The target compound’s morpholine group likely improves aqueous solubility compared to non-polar analogs (e.g., benzhydryl or benzyl substituents) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.